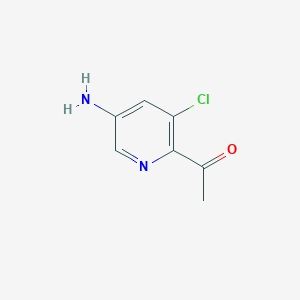
tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a tert-butyl ester group, a bromine atom, and a hydroxyethyl group attached to the indole core, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available indole derivatives
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using flow microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and reduced reaction times. The use of flow microreactors also allows for the continuous production of the compound, making the process more efficient and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major product is the de-brominated indole derivative.
Substitution: The major products are the substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the hydroxyethyl group can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-bromo-1H-indole-1-carboxylate: Lacks the hydroxyethyl group.
tert-Butyl 2-(1-hydroxyethyl)-1H-indole-1-carboxylate: Lacks the bromine atom.
tert-Butyl 3-chloro-2-(1-hydroxyethyl)-1H-indole-1-carboxylate: Contains a chlorine atom instead of a bromine atom.
Uniqueness
tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate is unique due to the combination of the bromine atom and the hydroxyethyl group attached to the indole core. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H18BrNO3 |
|---|---|
Poids moléculaire |
340.21 g/mol |
Nom IUPAC |
tert-butyl 3-bromo-2-(1-hydroxyethyl)indole-1-carboxylate |
InChI |
InChI=1S/C15H18BrNO3/c1-9(18)13-12(16)10-7-5-6-8-11(10)17(13)14(19)20-15(2,3)4/h5-9,18H,1-4H3 |
Clé InChI |
QAVDENUSFIFMPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B15231898.png)

![2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate)](/img/structure/B15231909.png)
![Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15231918.png)
![5-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231924.png)








